Sulfacecole
CAS No.: 21662-79-3
Cat. No.: VC3878834
Molecular Formula: C14H17N3O5S
Molecular Weight: 339.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21662-79-3 |
---|---|
Molecular Formula | C14H17N3O5S |
Molecular Weight | 339.37 g/mol |
IUPAC Name | 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C14H17N3O5S/c1-3-21-9-14(18)15-11-4-6-12(7-5-11)23(19,20)17-13-8-10(2)22-16-13/h4-8H,3,9H2,1-2H3,(H,15,18)(H,16,17) |
Standard InChI Key | HZSKRKPZUQECIE-UHFFFAOYSA-N |
SMILES | CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Canonical SMILES | CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Introduction
Chemical Identity and Structural Characterization
Sulfacecole, systematically named 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, is a sulfonamide derivative characterized by a unique combination of functional groups. Its molecular weight of 339.37 g/mol and CAS registry number 21662-79-3 provide definitive identifiers for regulatory and research purposes .
Molecular Architecture
The compound’s structure integrates:
-
An ethoxyacetamide moiety linked to a phenyl ring.
-
A sulfamoyl group (-SO₂NH-) bridging the phenyl ring and a 5-methylisoxazole heterocycle.
This configuration is corroborated by its SMILES notation: CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
. The presence of both sulfonamide and isoxazole groups aligns it with bioactive molecules targeting microbial enzymes.
Table 1: Key Identifiers of Sulfacecole
Property | Value |
---|---|
IUPAC Name | 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Molecular Formula | C₁₄H₁₇N₃O₅S |
Molecular Weight | 339.37 g/mol |
CAS Number | 21662-79-3 |
PubChem CID | 178140 |
ChEMBL ID | CHEMBL2105536 |
Spectral and Computational Data
The InChIKey HZSKRKPZUQECIE-UHFFFAOYSA-N
facilitates database interoperability, while computed descriptors predict solubility and reactivity profiles . The sulfamoyl group (-SO₂NH-) is a critical pharmacophore, often associated with antibacterial activity in sulfonamide drugs3.
Synthesis and Structural Elucidation
Synthetic Routes
Sulfacecole’s synthesis likely involves sulfonylation and amide coupling steps. A plausible pathway includes:
-
Sulfonation of 4-aminophenylacetamide with chlorosulfonic acid to form the sulfamoyl intermediate.
-
Nucleophilic substitution with 5-methylisoxazol-3-amine to introduce the heterocyclic moiety .
The ethoxyacetamide side chain may be appended via esterification or Schotten-Baumann acylation. These methods align with protocols for synthesizing sulfonamide derivatives, where controlled oxidation of sulfides to sulfones ensures chemoselectivity .
Pharmacological Profile and Mechanistic Insights
Hypothesized Mechanism of Action
As a sulfonamide analog, Sulfacecole may inhibit dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis3. By competing with para-aminobenzoic acid (PABA), it could disrupt nucleotide biosynthesis, rendering it bacteriostatic.
Pharmacokinetic Predictions
-
Absorption: Moderate oral bioavailability due to the ethoxy group enhancing lipophilicity.
-
Metabolism: Hepatic oxidation of the methylisoxazole ring, yielding hydroxylated metabolites.
-
Excretion: Renal clearance predominant, as evidenced by sulfonamide analogs3.
Table 2: Predicted ADME Properties
Parameter | Prediction |
---|---|
Bioavailability | 40–60% (oral) |
Plasma Protein Binding | 85–90% |
Half-life | 6–8 hours |
Major Excretion Route | Renal (70%) |
Antimicrobial Spectrum
While direct data on Sulfacecole is lacking, structurally related sulfonamides exhibit activity against:
-
Gram-positive bacteria (e.g., Staphylococcus aureus).
-
Gram-negative strains (e.g., Escherichia coli)3.
Resistance mechanisms (e.g., altered DHPS) may limit efficacy, necessitating combinatorial therapies.
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Studies
-
Modification of the ethoxy group to optimize pharmacokinetics.
-
Isoxazole substitution to enhance target binding affinity.
Combinatorial Therapy Development
Pairing Sulfacecole with dihydrofolate reductase inhibitors (e.g., trimethoprim) could mitigate resistance, mirroring cotrimoxazole’s success3.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume